molecular formula C13H18BrNO2 B5784994 2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide

2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide

Cat. No.: B5784994
M. Wt: 300.19 g/mol
InChI Key: PEFIHROUWOTKRC-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide is an organic compound that features a brominated phenyl ring attached to a tert-butylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide typically involves the reaction of 4-bromo-2-methylphenol with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reacting 4-bromo-2-methylphenol with sodium hydride to form the sodium salt.

    Step 2: Adding tert-butylamine to the reaction mixture.

    Step 3: Introducing acetic anhydride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide can undergo various chemical reactions, including:

    Oxidation: The brominated phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom, forming a methylphenoxy derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Methylphenoxy derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide involves its interaction with specific molecular targets. The brominated phenyl ring can interact with enzymes and receptors, modulating their activity. The tert-butylacetamide group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4’-methylpropiophenone: A brominated ketone used in organic synthesis.

    4-bromo-2-methylphenol: A brominated phenol with applications in pharmaceuticals.

    tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate: A related compound with potential biological activities.

Uniqueness

2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide is unique due to its specific combination of a brominated phenyl ring and a tert-butylacetamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9-7-10(14)5-6-11(9)17-8-12(16)15-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFIHROUWOTKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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